molecular formula C7H8BrN5 B1220807 9-(2-Bromoethyl)-9h-purin-6-amine CAS No. 68217-74-3

9-(2-Bromoethyl)-9h-purin-6-amine

Cat. No.: B1220807
CAS No.: 68217-74-3
M. Wt: 242.08 g/mol
InChI Key: XWQMXSNGFXQZDR-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-9h-purin-6-amine is a chemical compound that belongs to the purine family It is characterized by the presence of a bromoethyl group attached to the purine ring

Scientific Research Applications

9-(2-Bromoethyl)-9h-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.

    Medicine: Research is ongoing to explore its potential as an antineoplastic agent, given its ability to interfere with nucleic acid synthesis.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Bromoethyl)-9h-purin-6-amine typically involves the alkylation of 9h-purin-6-amine with 2-bromoethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated synthesis techniques and combinatorial methods can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-Bromoethyl)-9h-purin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azidoethyl purines, thiocyanatoethyl purines, and methoxyethyl purines.

    Oxidation Reactions: Products include oxoethyl purines.

    Reduction Reactions: Products include ethyl purines.

Mechanism of Action

The mechanism of action of 9-(2-Bromoethyl)-9h-purin-6-amine involves its interaction with nucleic acids. The bromoethyl group can form covalent bonds with nucleophilic sites on DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This property makes it a potential candidate for use in chemotherapy, where it can inhibit the proliferation of cancer cells by interfering with their genetic material.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Chloroethyl)-9h-purin-6-amine
  • 9-(2-Iodoethyl)-9h-purin-6-amine
  • 9-(2-Fluoroethyl)-9h-purin-6-amine

Comparison

Compared to its analogs, 9-(2-Bromoethyl)-9h-purin-6-amine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity. The bromo group is more reactive than the chloro and fluoro groups, making it more suitable for certain types of chemical modifications. Additionally, the bromoethyl derivative has shown promising results in preliminary studies as an antineoplastic agent, highlighting its potential therapeutic applications.

Properties

IUPAC Name

9-(2-bromoethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQMXSNGFXQZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218391
Record name 9-(2-Bromoethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68217-74-3
Record name 9-(2-Bromoethyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068217743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Bromoethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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